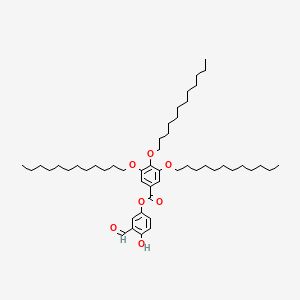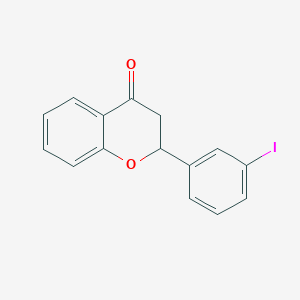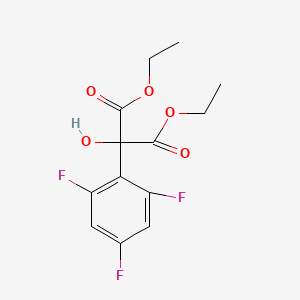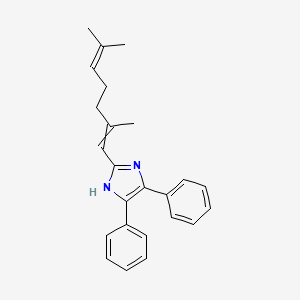![molecular formula C13H16N2O2 B12602901 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting a diazaspiro octane ring and a methoxyphenyl group. The (4R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as its role as a therapeutic agent or a research tool.
類似化合物との比較
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other spirocyclic molecules with different substituents or stereochemistry. The unique features of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- include its specific spiro junction, methoxyphenyl group, and (4R)- configuration, which can influence its chemical reactivity and biological activity.
Conclusion
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and insights into its mechanism of action.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1 |
InChIキー |
UCKDFFJYLLLAAJ-CYBMUJFWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3 |
正規SMILES |
COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


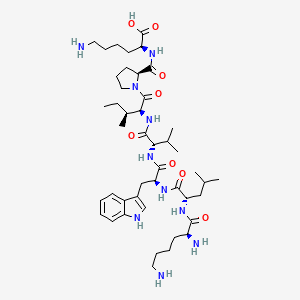
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
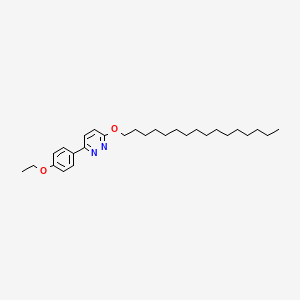
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
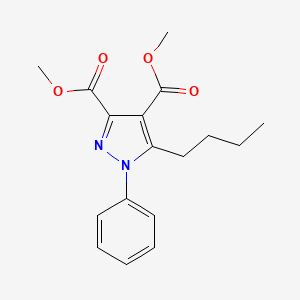
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
